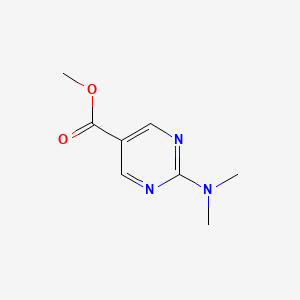

Methyl 2-(dimethylamino)pyrimidine-5-carboxylate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis

Pyrimidine scaffolds are fundamental building blocks in the synthesis of a myriad of organic compounds. Their prevalence in nucleic acids (cytosine, thymine, and uracil) underscores their biological importance. nih.govresearchgate.net In the realm of medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. uobasrah.edu.iqbu.edu.eg Pyrimidine derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. growingscience.commdpi.com The synthetic versatility of the pyrimidine ring allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.gov

Contextualization of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate within Pyrimidine Research

This compound is a specific derivative that combines several key functional groups on the pyrimidine core. The 2-(dimethylamino) group, a strong electron-donating group, can significantly influence the electron density of the pyrimidine ring, thereby affecting its reactivity and biological interactions. The methyl carboxylate group at the 5-position serves as a versatile handle for further synthetic modifications, such as amide formation or reduction to an alcohol. This combination of functionalities makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Overview of Research Trajectories in Pyrimidine Chemistry

Current research in pyrimidine chemistry is multifaceted and dynamic. A significant trajectory involves the development of novel synthetic methodologies to access highly functionalized pyrimidine derivatives with greater efficiency and selectivity. organic-chemistry.org Another major focus is the exploration of the biological activities of new pyrimidine-containing compounds. Researchers are actively investigating pyrimidine derivatives as inhibitors of various enzymes, such as kinases and dihydrofolate reductase, which are implicated in diseases like cancer and bacterial infections. uobasrah.edu.iq Furthermore, the unique photophysical properties of certain pyrimidine derivatives are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Scope and Objectives of Research on this compound

While comprehensive research dedicated solely to this compound is not extensively documented in publicly available literature, the objectives of studying such a compound can be inferred from research on analogous structures. The primary scope would be to utilize it as a key building block for the synthesis of novel, biologically active compounds. Specific objectives would likely include:

The development of efficient synthetic routes to this compound.

The exploration of its reactivity, particularly at the ester functionality and the pyrimidine ring.

The synthesis of a library of derivatives by modifying the ester group and other positions on the pyrimidine ring.

The evaluation of these new derivatives for a range of biological activities, drawing inspiration from the known therapeutic potential of other pyrimidine compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C8H11N3O2 | 181.19 | Solid (predicted) |

| 2-(Dimethylamino)pyrimidine-5-carbaldehyde | C7H9N3O | 151.17 | Solid |

| Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | 153.14 | Solid |

Note: Data for related compounds is included for comparative purposes. The appearance of this compound is predicted based on similar structures.

Table 2: Key Functional Groups and Their Significance

| Functional Group | Position | Significance in Synthesis and Activity |

| 2-(Dimethylamino) | 2 | Electron-donating group, influences ring reactivity, potential for hydrogen bonding interactions in biological targets. |

| Methyl carboxylate | 5 | Versatile synthetic handle for derivatization (e.g., amidation, reduction), can act as a hydrogen bond acceptor. |

| Pyrimidine Ring | Core | Aromatic scaffold, provides structural rigidity, sites for further functionalization. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(dimethylamino)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-11(2)8-9-4-6(5-10-8)7(12)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYADUJKTISUFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Dimethylamino Pyrimidine 5 Carboxylate and Analogues

Classical Synthetic Approaches to Pyrimidine-5-carboxylates

Classical methods for the construction of the pyrimidine (B1678525) ring remain fundamental in organic synthesis. These approaches often involve the condensation of acyclic precursors to form the heterocyclic core.

Condensation Reactions Utilizing Guanidine (B92328) and Amidinium Salts

One of the most established methods for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with an amidine or a related derivative like guanidine. slideshare.netslideshare.net The reaction is typically catalyzed by either an acid or a base. slideshare.net The general mechanism proceeds through initial nucleophilic attack of the amidine on one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. youtube.com

This approach is highly versatile for producing a variety of substituted pyrimidines. For instance, the reaction of amidine derivatives with β-keto esters, malonic esters, or β-diketones can yield various substituted pyrimidine products. slideshare.net Specifically, for the synthesis of analogues of methyl 2-(dimethylamino)pyrimidine-5-carboxylate, N,N-dimethylguanidine can be used as the N-C-N fragment donor.

A notable example is the synthesis of methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylate, an analogue of the target molecule. This synthesis was achieved through the reaction of a β-keto ester (methyl isobutyrylacetate), an aldehyde (p-fluorobenzaldehyde), and guanidine hydrochloride in the presence of a base like potassium carbonate in dimethylformamide (DMF). google.com This reaction highlights the utility of guanidine salts in constructing the 2-aminopyrimidine (B69317) scaffold.

| Precursor 1 | Precursor 2 | Amidinium Salt | Base | Solvent | Product |

| Methyl isobutyrylacetate | p-Fluorobenzaldehyde | Guanidine hydrochloride | K2CO3 | DMF | Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylate |

Multi-component Reaction Strategies (e.g., Biginelli-type reactions)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. bohrium.com The Biginelli reaction, first reported in 1891, is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester, and urea (B33335). wikipedia.orgbu.edu.eg

While the classical Biginelli reaction yields dihydropyrimidines, modifications of this reaction can be used to synthesize fully aromatic pyrimidines, often through a subsequent oxidation step or by using different starting materials. For the synthesis of analogues of this compound, guanidine can be used in place of urea to introduce an amino group at the 2-position of the pyrimidine ring.

For example, a one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines has been reported via a three-component Biginelli-type condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol. nih.gov Although this example yields a cyano- and hydroxy-substituted pyrimidine, it demonstrates the principle of using a multi-component strategy with guanidine to access 2-aminopyrimidine derivatives. The synthesis of pyrimidine-5-carboxylates can be achieved by using a β-keto ester instead of ethyl cyanoacetate.

| Aldehyde | Active Methylene (B1212753) Compound | Nitrogen Source | Catalyst/Solvent | Product Class |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Guanidine hydrochloride | Alkaline Ethanol | 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines |

| Benzaldehyde | Ethyl Acetoacetate | Urea | Acid/Ethanol | 3,4-dihydropyrimidin-2(1H)-ones |

Syntheses from β-Keto Esters and Related Precursors

The use of β-keto esters and their derivatives is a cornerstone of pyrimidine synthesis due to their inherent 1,3-dielectrophilic nature, which is perfectly suited for reaction with N-C-N nucleophiles like amidines and guanidines. bu.edu.eg Both the Pinner synthesis and the Biginelli reaction, as discussed previously, heavily rely on β-keto esters as the three-carbon building block for the pyrimidine ring.

In a specific example leading to a pyrimidine-5-carboxylate, methyl isobutyrylacetate was used as the β-keto ester precursor in a reaction with p-fluorobenzaldehyde and guanidine hydrochloride to yield methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylate. google.com The reaction is heated in DMF with potassium carbonate, which facilitates the condensation and subsequent cyclization and aromatization. google.com

The general applicability of this method allows for the synthesis of a wide range of pyrimidine-5-carboxylate analogues by varying the substituents on the β-keto ester, the aldehyde, and the amidine component.

Advanced and Contemporary Synthetic Protocols

More recent synthetic methodologies have focused on improving efficiency, diversity, and control over the synthesis of complex pyrimidine structures. These include the use of transition metal catalysis and novel annulation strategies.

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and its application to the formation of heterocyclic rings, including pyrimidines, is an area of active research. mdpi.com While many applications involve the functionalization of a pre-existing pyrimidine ring, transition metals can also be employed in the construction of the pyrimidine core itself.

One such approach is the palladium-catalyzed four-component reaction for the generation of highly substituted pyrimidines. This method involves the coupling of an aryl halide, a terminal alkyne, molybdenum hexacarbonyl (as a carbon monoxide source), and an amidine. acs.org

Another relevant strategy involves the palladium-catalyzed aminocarbonylation of a halo-pyrimidine. For instance, pyrimidine-5-carboxylic acid p-tolylamide has been synthesized from 5-bromo-pyrimidine and p-tolylamine under a carbon monoxide atmosphere, catalyzed by palladium acetate (B1210297) with a suitable ligand. orgsyn.org Although this example demonstrates the formation of a pyrimidine-5-carboxamide, it highlights a transition metal-catalyzed approach to introduce the carboxylate functionality at the 5-position of a pre-formed pyrimidine ring. This can be a powerful method for the late-stage functionalization of pyrimidine derivatives.

Morita-Baylis-Hillman (MBH) Adduct-Mediated Pyrimidine Annulation

A sophisticated and efficient multi-step protocol for the synthesis of 2,6-disubstituted pyrimidine-5-carboxylates utilizes adducts from the Morita-Baylis-Hillman (MBH) reaction. nih.govacs.orgnih.gov The MBH reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde in the presence of a nucleophilic catalyst. mdpi.com

This synthetic strategy involves a three-step sequence:

MBH Reaction: An aldehyde reacts with a propiolate ester, mediated by a Lewis acid such as magnesium iodide (MgI2), to form a substituted α-(hydroxymethyl)iodoacrylate, which is the MBH adduct. nih.gov

Oxidation: The hydroxyl group of the MBH adduct is oxidized to a ketone, forming a substituted α-iodomethylene β-keto ester intermediate. nih.gov

Condensation and Cyclization: This β-keto ester intermediate is then condensed with an amidine or guanidine derivative. The reaction proceeds via nucleophilic attack of the amidine/guanidine, followed by intramolecular cyclization and elimination of iodide to afford the desired 2,6-disubstituted pyrimidine-5-carboxylate. nih.gov

This methodology offers a high degree of flexibility, as a wide variety of aldehydes (electron-poor, electron-rich, aliphatic, and aromatic) and amidine or guanidine derivatives can be employed, allowing for the creation of a diverse library of pyrimidine-5-carboxylates. nih.gov

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. MBH Reaction | Aldehyde, Propiolate Ester | MgI2 | α-(hydroxymethyl)iodoacrylate (MBH Adduct) |

| 2. Oxidation | MBH Adduct | Oxidizing Agent | α-iodomethylene β-keto ester |

| 3. Condensation | α-iodomethylene β-keto ester, Amidine/Guanidine | - | 2,6-disubstituted pyrimidine-5-carboxylate |

Utilizing Enaminone and Dimethylamino Imine Derivatives as Intermediates

The construction of the pyrimidine ring often relies on the reaction between a C-C-C fragment and an N-C-N fragment. Enaminones and dimethylamino imine derivatives are valuable three-carbon synthons in this context, offering a versatile platform for the synthesis of pyrimidines, including this compound. These intermediates are typically generated from the reaction of active methylene compounds with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

Enaminones, characterized by the N-C=C-C=O functionality, and dimethylamino imines serve as reactive precursors that can undergo cyclocondensation reactions with amidines or guanidines to form the pyrimidine core. For the synthesis of the target molecule, a plausible pathway involves the reaction of a suitable three-carbon precursor with N,N-dimethylguanidine.

A general representation of this synthetic approach is the reaction of an enaminone with an amidine, leading to the formation of a substituted pyrimidine. The versatility of this method lies in the ability to pre-functionalize the enaminone or amidine, allowing for the introduction of various substituents onto the final pyrimidine ring. For instance, the synthesis of deuterated enaminones has been explored as a route to isotopically labeled nitrogenous heterocycles.

| Intermediate Type | Key Features | Role in Pyrimidine Synthesis |

| Enaminone | Contains the N-C=C-C=O moiety | Acts as a three-carbon building block, reacting with amidines/guanidines. |

| Dimethylamino Imine | Formed from active methylene/methyl groups and DMF-DMA | Serves as a reactive intermediate for heterocycle synthesis. |

Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Key green chemistry strategies employed in pyrimidine synthesis include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions by enabling rapid and uniform heating.

Solvent-free reactions: Conducting reactions without a solvent or in environmentally benign solvents like water reduces waste and the use of hazardous materials. "Grindstone chemistry," a solvent-free method involving grinding reactants together, has been successfully applied to the synthesis of dihydropyrimidinones.

Use of green catalysts: Employing reusable and non-toxic catalysts, such as copper(II) chloride dihydrate in solvent-free conditions, can enhance the efficiency and sustainability of pyrimidine synthesis.

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are inherently more atom-economical and efficient than multi-step syntheses.

| Green Chemistry Approach | Advantages | Example Application in Pyrimidine Synthesis |

| Microwave Irradiation | Reduced reaction times, increased yields | Synthesis of 2-amino-2-chromenes using p-dimethylaminopyridine as a catalyst. |

| Solvent-Free Conditions | Reduced waste, lower environmental impact | "Grindstone Chemistry" for dihydropyrimidinone synthesis. researchgate.net |

| Green Catalysts | Reusability, low toxicity | CuCl₂·2H₂O catalyzed synthesis of tetrahydropyrimidine (B8763341) derivatives. mdpi.com |

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions represent highly efficient synthetic strategies that combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. This approach saves time, resources, and reduces waste, aligning with the principles of green chemistry.

The synthesis of pyrimidine derivatives is well-suited for one-pot methodologies. For example, a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea (B124793) (the Biginelli reaction) is a classic one-pot synthesis of dihydropyrimidinones. This concept can be extended to the synthesis of more complex pyrimidine structures.

Cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential manner, are also employed in pyrimidine synthesis. These can be initiated by a single catalytic event and lead to the formation of complex heterocyclic systems with high efficiency.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for tuning its properties for various applications. This can be achieved through regioselective functionalization, diversification of the core and side chains, and the synthesis of tailored precursors.

Regioselective Functionalization Strategies

Introducing substituents at specific positions on the pyrimidine ring is a key challenge in synthetic chemistry. Several strategies have been developed to achieve regioselective functionalization of pyrimidines:

Directed Metalation: The use of directing groups can control the position of metalation (lithiation, magnesiation, or zincation), allowing for the subsequent introduction of an electrophile at a specific carbon atom. For instance, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the regioselective magnesiation of pyrimidine derivatives, enabling functionalization at various positions. nih.gov

C-H Activation: Direct C-H activation is a powerful tool for the functionalization of heterocycles without the need for pre-installed functional groups. mdpi.com Palladium-catalyzed C-H activation has been used for the arylation of quinoline (B57606) N-oxides, a strategy that could potentially be adapted for pyrimidines.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidines are excellent precursors for SNAr reactions, where the halogen is displaced by a nucleophile. The reactivity of the different positions on the pyrimidine ring towards nucleophilic attack can be exploited for regioselective substitution. Generally, the C-4 position of halopyrimidines is more reactive towards nucleophiles than the C-2 position. researchgate.net

| Functionalization Strategy | Description | Potential Application for the Target Molecule |

| Directed Magnesiation | Use of TMPMgCl·LiCl to selectively deprotonate a C-H bond. nih.gov | Introduction of substituents at the C-4 or C-6 positions. |

| C-H Activation | Transition-metal catalyzed cleavage and functionalization of a C-H bond. mdpi.com | Direct introduction of aryl or alkyl groups. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) by a nucleophile. | Introduction of various nucleophiles at pre-functionalized positions. |

Diversification of the Pyrimidine Core and Side Chains

Creating a library of analogues of this compound often requires the diversification of both the pyrimidine core and its side chains.

Core Diversification:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Hiyama, and Buchwald-Hartwig amination, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds on the pyrimidine ring. nih.govresearchgate.net These reactions typically require a halogenated pyrimidine precursor. For example, 2-chloropyrimidines can be efficiently coupled with amides using a palladium catalyst with bidentate phosphine (B1218219) ligands. researchgate.net

Deconstruction-Reconstruction Strategy: An innovative approach involves the ring-opening of a pyrimidine to a more reactive intermediate, which can then be recyclized with different reagents to generate a diverse range of new heterocyclic structures.

Side Chain Diversification:

The ester and dimethylamino groups on the target molecule also offer opportunities for diversification. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups. The dimethylamino group can potentially be modified, although this is generally more challenging.

Synthesis of Precursors for Derivatization

The synthesis of functionalized derivatives of this compound often begins with the preparation of specifically substituted precursors. A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. organic-chemistry.org This method is particularly useful as it provides direct access to pyrimidines without substitution at the 4-position.

For the introduction of substituents at other positions, precursors with appropriate leaving groups (e.g., halogens) are required. For instance, 2,4-dihalopyrimidines can serve as versatile starting materials for sequential and regioselective cross-coupling reactions. Palladium-catalyzed C-S cross-coupling of 2,4-dihalopyrimidines has been shown to occur selectively at the C2 position under specific conditions. figshare.com

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Pathways for Pyrimidine (B1678525) Formation

The formation of the pyrimidine core is a foundational process in heterocyclic chemistry. The principal and most widely utilized method involves the condensation of a three-carbon dielectrophile with a compound containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328) wikipedia.org.

The classical synthesis of pyrimidines, often referred to as the Principal Synthesis, proceeds through a nucleophilic cyclization pathway. This reaction typically involves the condensation of a β-dicarbonyl compound with an amidine wikipedia.org.

The mechanism can be described in the following steps:

Initial Nucleophilic Attack: One of the nitrogen atoms of the amidine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step forms a tetrahedral intermediate.

Dehydration: The intermediate subsequently loses a molecule of water to form a mono-condensation product, an enamine or an imine derivative.

Intramolecular Cyclization: The second nitrogen atom of the original amidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key step closes the six-membered ring, forming a dihydropyrimidine intermediate.

Aromatization: The final step involves the elimination of a second molecule of water from the dihydropyrimidine intermediate to yield the stable, aromatic pyrimidine ring.

This pathway is exemplified by the Pinner synthesis, which uses amidines and β-keto esters to produce a wide array of substituted pyrimidines youtube.com. The regioselectivity of the cyclization is governed by the relative reactivity of the two carbonyl groups in the three-carbon component.

The retro-Claisen reaction is the reverse of the Claisen condensation and involves the nucleophilic cleavage of a C-C bond in a 1,3-dicarbonyl compound to produce an ester and a ketone or two ester molecules rsc.org. While not a primary method for the initial formation of the pyrimidine ring, its principles are relevant in the context of side reactions or transformations of pyrimidine precursors and derivatives.

The mechanism is typically base-catalyzed and proceeds as follows:

Nucleophilic Attack: A strong nucleophile, often an alkoxide, attacks one of the carbonyl carbons of the 1,3-dicarbonyl system.

Tetrahedral Intermediate Formation: This addition results in a tetrahedral intermediate.

C-C Bond Cleavage: The intermediate collapses, leading to the cleavage of the central carbon-carbon bond. This is the key retro-Claisen step, which is energetically favorable if it results in the formation of a stable enolate or carbanion.

Protonation: The resulting enolate is subsequently protonated during workup to give the final ketone or ester product.

Modern synthetic strategies have enabled the construction of highly substituted pyrimidines through elegant multi-step or multi-component reactions, each with a distinct proposed mechanism.

Iridium-Catalyzed Multicomponent Synthesis: A sustainable approach allows for the synthesis of pyrimidines from amidines and up to three different alcohol molecules, catalyzed by a PN5P-Ir-pincer complex. The proposed mechanism involves a sequence of condensation and dehydrogenation steps that form the required C-C and C-N bonds, liberating hydrogen and water as the only byproducts nih.gov. The alcohols serve as precursors to the carbonyl and enolate components required for the classical cyclization pathway.

Cascade Diels-Alder/Retro-Diels-Alder Reactions: Certain pyrimidine syntheses are proposed to occur through a cascade of inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions organic-chemistry.org. In this pathway, a 1,2,4-triazine, for example, can react with an enamine (the dienophile). The initial [4+2] cycloaddition is followed by the elimination of a stable molecule (like N₂), a process known as a retro-Diels-Alder reaction, which results in the formation of the pyrimidine ring.

Three-Component Tandem Reactions: A metal-free, three-component reaction between ketones, ammonium acetate (B1210297) (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) provides a direct route to substituted pyrimidines. The proposed mechanism involves the initial formation of an enamine from the ketone and ammonia (B1221849) (from NH₄OAc). This enamine then undergoes an addition to DMF-DMA, followed by cyclization and aromatization to yield the final pyrimidine product organic-chemistry.org.

Mechanistic Studies of Transformations Involving Methyl 2-(dimethylamino)pyrimidine-5-carboxylate

The reduction of this compound with a powerful hydride-donating agent like Lithium Aluminium Hydride (LiAlH₄) involves competing reaction pathways: reduction of the ester functional group and reduction of the electron-deficient pyrimidine ring.

Mechanism of Ester Reduction: The conversion of the methyl ester to a primary alcohol, [2-(dimethylamino)pyrimidin-5-yl]methanol, follows a well-established two-stage mechanism masterorganicchemistry.comadichemistry.com:

First Hydride Attack: A hydride ion (H⁻) from the [AlH₄]⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester group. This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate coordinated to an AlH₃ species chemistrysteps.com.

Aldehyde Formation: The tetrahedral intermediate is unstable and collapses. The C-O single bond to the methoxy group breaks, eliminating it as a leaving group (CH₃O⁻) and reforming the C=O double bond. This produces an intermediate aldehyde.

Second Hydride Attack: The aldehyde formed is more reactive towards reduction than the initial ester. It is therefore rapidly attacked by a second hydride ion, resulting in a new tetrahedral alkoxide intermediate masterorganicchemistry.comlibretexts.org.

Protonation: In a final workup step, a protic solvent (e.g., water) is carefully added to neutralize the reaction and protonate the alkoxide ion, yielding the final primary alcohol product libretexts.org.

Mechanism of Ring Reduction: Research on similar pyrimidine-5-carboxylates has shown that LiAlH₄ can also reduce the pyrimidine ring itself researchgate.net. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack by hydride.

Hydride Addition to the Ring: The hydride ion can add to the C4 or C6 positions of the pyrimidine ring, which are activated by the adjacent ring nitrogens and the electron-withdrawing carboxylate group at C5 researchgate.net.

Formation of Dihydropyrimidines: This nucleophilic addition breaks the aromaticity of the ring and, after workup, leads to the formation of stable 1,4- or 1,6-dihydropyrimidine derivatives. This pathway often competes with or even dominates over the reduction of the ester group, depending on the specific substituents and reaction conditions researchgate.net.

| Substrate | Major Product(s) | Reaction Pathway | Reference |

|---|---|---|---|

| Ethyl 2-methylthiopyrimidine-5-carboxylate | Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate | Ring Reduction | researchgate.net |

| Ethyl 2-ethoxypyrimidine-5-carboxylate | Ethyl 2-ethoxy-1,6-dihydropyrimidine-5-carboxylate | Ring Reduction | researchgate.net |

| Generic Ester (R-COOR') | Primary Alcohol (R-CH₂OH) | Ester Reduction | masterorganicchemistry.comlibretexts.org |

The pyrimidine ring is classified as a π-deficient heterocycle, which makes it inherently activated for Nucleophilic Aromatic Substitution (SₙAr) reactions, particularly at the C2, C4, and C6 positions wikipedia.org. For an SₙAr reaction to occur on this compound, a suitable leaving group (typically a halide) would need to be present on the ring, most plausibly at the C4 or C6 position.

The general SₙAr mechanism is a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring that bears a leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex mdpi.com. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization.

Elimination of Leaving Group: Aromaticity is restored in the second step when the leaving group is expelled from the Meisenheimer complex, yielding the substituted pyrimidine product.

In the context of this compound, the electronic effects of the substituents are critical. The –N(CH₃)₂ group at C2 is a strong electron-donating group by resonance, which would tend to deactivate the ring toward nucleophilic attack. Conversely, the –COOCH₃ group at C5 is electron-withdrawing by induction and resonance, which would activate the ring. Studies on substituted dichloropyrimidines show that the interplay of such groups can lead to complex and sometimes counterintuitive regioselectivity, where an electron-donating group can direct substitution to an otherwise less reactive position wuxiapptec.com. For a hypothetical 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate, nucleophilic attack would be directed to the C4 position, facilitated by the stabilization of the Meisenheimer intermediate by the ring nitrogens and the C5 ester group.

| Substrate | Substituent at C6 | Observed Selectivity | Reference |

|---|---|---|---|

| 2,4-dichloropyrimidine | -H | C4 Selective | wuxiapptec.com |

| 2,4-dichloro-6-methoxypyrimidine | -OMe (EDG) | C2 Selective | wuxiapptec.com |

| 2,4-dichloro-6-(methylamino)pyrimidine | -NHMe (EDG) | C2 Selective | wuxiapptec.com |

Hydrolysis and Decarboxylation Pathways

The chemical stability and transformation of this compound are significantly influenced by hydrolysis and subsequent decarboxylation reactions. These pathways are critical in understanding the compound's behavior in various chemical and biological environments.

Hydrolysis: The initial step in the degradation pathway involves the hydrolysis of the methyl ester group at the C5 position of the pyrimidine ring. This reaction can be catalyzed by either acid or base. Under basic conditions, the hydrolysis of esters of pyrimidine-5-carboxylic acids typically proceeds to yield the corresponding pyrimidine-5-carboxylic acids researchgate.net. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to release methanol and the carboxylate salt.

It is important to note that for some substituted pyrimidine-5-carboxylates, rearrangements have been observed under basic conditions, although this is not a general phenomenon researchgate.net. For the specific case of 2-amino- and 2-methyl-substituted pyrimidine-5-carboxylic acid esters, hydrolysis has been shown to yield the corresponding carboxylic acids without rearrangement researchgate.net.

Decarboxylation: Following hydrolysis, the resulting 2-(dimethylamino)pyrimidine-5-carboxylic acid can undergo decarboxylation, a reaction that involves the removal of the carboxyl group as carbon dioxide. The ease of decarboxylation of pyrimidine carboxylic acids is highly dependent on the position of the carboxyl group and the nature of other substituents on the ring.

Studies on related pyrimidine carboxylic acids, such as 5-carboxyuracil (5caU) and 5-carboxycytosine (5caC), provide valuable insights into the likely mechanism and kinetics of this process. The uncatalyzed decarboxylation of these compounds in a neutral aqueous solution has been investigated, revealing that the reaction proceeds through the direct elimination of CO2, a process that can be assisted by an explicit water molecule nih.gov. The presence of an amino or substituted amino group at the C2 position, such as the dimethylamino group in the title compound, is expected to influence the electron density of the pyrimidine ring and, consequently, the rate of decarboxylation.

For instance, the decarboxylation of 5-carboxyuracil is approximately 20-fold faster than that of 5-carboxycytosine nih.gov. This difference highlights the electronic influence of the substituent at the C2/C4 positions on the stability of the transition state.

Reactivity of Specific Functional Groups (e.g., Ester, Dimethylamino Group)

The chemical behavior of this compound is dictated by the reactivity of its constituent functional groups: the methyl ester and the dimethylamino group, both attached to the pyrimidine core.

Ester Group: The methyl ester at the C5 position is susceptible to nucleophilic acyl substitution. As discussed in the hydrolysis section, it can be readily converted to a carboxylic acid under basic or acidic conditions. Furthermore, this ester group can undergo other classical ester reactions, such as transesterification in the presence of an alcohol and a suitable catalyst, or amidation upon reaction with amines to form the corresponding amides. The reactivity of this group is crucial for the synthesis of various derivatives of 2-(dimethylamino)pyrimidine-5-carboxylic acid.

The nitrogen atoms of the dimethylamino group possess lone pairs of electrons and can act as a nucleophile or a base. However, steric hindrance from the two methyl groups may reduce its nucleophilicity compared to a primary or secondary amino group. The conformation of the dimethylamino group relative to the pyrimidine ring can also play a role in its reactivity. Studies on related dimethylamino-substituted pyrimidines suggest that steric hindrance with adjacent groups can cause a twist in the dimethylamino group from a planar conformation, which can affect its electronic interaction with the ring.

Kinetic and Thermodynamic Aspects of Reactions

Reaction Rate Studies and Kinetic Analysis

Hydrolysis Kinetics: The rate of hydrolysis of the methyl ester is expected to follow pseudo-first-order kinetics under conditions where the concentration of the attacking nucleophile (e.g., hydroxide ion) is in large excess. The rate constant would be influenced by factors such as pH, temperature, and the solvent system. General studies on ester hydrolysis show that the rate is dependent on the electronic nature of the substituents on the aromatic ring.

Decarboxylation Kinetics: Kinetic studies on the uncatalyzed decarboxylation of 5-carboxyuracil (5caU) and 5-carboxycytosine (5caC) in neutral aqueous solution provide a basis for estimating the reaction rates for 2-(dimethylamino)pyrimidine-5-carboxylic acid. The decarboxylation of these compounds follows first-order kinetics.

Arrhenius analysis of the temperature dependence of the decarboxylation rates has yielded the following activation parameters for these related compounds:

| Compound | Rate Constant at 25°C (s⁻¹) | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | Half-life (t₁/₂) at 25°C |

| 5-carboxyuracil (5caU) | 1.1 x 10⁻⁹ | 25.3 | 29.6 | 20 years |

| 5-carboxycytosine (5caC) | 5.0 x 10⁻¹¹ | 27 | 31.4 | - |

Data sourced from a study on pyrimidine decarboxylations in the absence of a catalyst. nih.gov

Based on these data, the decarboxylation of 2-(dimethylamino)pyrimidine-5-carboxylic acid is expected to be a slow process at ambient temperatures in the absence of a catalyst. The electron-donating nature of the dimethylamino group might influence the rate constant compared to the analogues shown.

Thermodynamic Feasibility of Proposed Pathways

The thermodynamic feasibility of the hydrolysis and decarboxylation pathways can be assessed by considering the change in Gibbs free energy (ΔG) for each reaction.

Hydrolysis: The hydrolysis of an ester to a carboxylic acid and an alcohol is generally a thermodynamically favorable process, with a negative ΔG under standard conditions. This is because the C-O bond in the ester is replaced by a stronger O-H bond in the carboxylic acid, and the reaction is often driven forward by the formation of a stable carboxylate anion in basic solutions or by the protonation of the ester in acidic solutions, which makes the carbonyl carbon more electrophilic.

Computational studies on the decarboxylation of 5-carboxyuracil suggest that a mechanism involving the direct elimination of CO2, stabilized by a water molecule, has a calculated free energy of activation of 33.0 kcal/mol nih.gov. This value is in reasonable agreement with the experimentally determined ΔG‡ of 29.6 kcal/mol, supporting the feasibility of this pathway. A similar pathway is likely to be thermodynamically feasible for 2-(dimethylamino)pyrimidine-5-carboxylic acid.

An article on "this compound" cannot be generated as requested.

Following a comprehensive search for scientific literature and data, the specific experimental details required to populate the requested sections on the structural analysis and characterization of this compound could not be located.

The instructions mandate a thorough and scientifically accurate article based on detailed research findings, including data tables for spectroscopic and crystallographic analysis. However, specific ¹H NMR, ¹³C NMR, IR, Raman, Mass Spectrometry, and X-ray crystallography data for this particular compound are not available in the public domain or indexed scientific databases.

To generate the article as outlined would require fabricating data, which is not possible. The available information pertains to structurally similar but distinct compounds, and using such data would violate the strict instruction to focus solely on "this compound".

Structural Analysis and Characterization Methodologies

Elemental Composition Analysis

The elemental composition of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate is a fundamental characteristic that confirms its molecular formula and purity. This analysis involves determining the mass percentage of each element present in the compound. The theoretical composition is calculated from the molecular formula, C₈H₁₁N₃O₂, which is derived from its chemical structure.

The molecular formula indicates that each molecule of this compound contains 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. Based on the atomic masses of these elements, the calculated molar mass of the compound is 181.19 g/mol . nih.govnih.gov

The theoretical elemental composition has been calculated and is presented in the table below.

Table 1: Calculated Elemental Composition of this compound This table is interactive. Click on the headers to sort the data.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 53.03 |

| Hydrogen | H | 1.01 | 11 | 6.12 |

| Nitrogen | N | 14.01 | 3 | 23.19 |

Detailed research findings from experimental elemental analysis provide a comparison to these theoretical values. Combustion analysis is a common method used to experimentally determine the percentages of carbon, hydrogen, and nitrogen. The accepted deviation between experimental and calculated elemental analysis results is typically within ±0.4% to confirm the identity and purity of a synthesized compound. While specific experimental data for this compound is not widely published in readily accessible literature, the analysis of related pyrimidine (B1678525) derivatives consistently relies on this technique for structural verification.

For a pure sample of this compound, the experimental results from an elemental analyzer are expected to align closely with the calculated percentages shown in Table 1. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, particularly using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional combined with basis sets like 6-311++G(d,p), are frequently used to achieve a balance between computational cost and accuracy. researchgate.netscielo.org.mx These calculations form the basis for geometry optimization, electronic analysis, and the prediction of various molecular parameters.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground-state equilibrium geometry. scielo.org.mx For Methyl 2-(dimethylamino)pyrimidine-5-carboxylate, this process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These theoretical parameters are often validated by comparison with experimental data from X-ray crystallography for similar compounds. mdpi.com

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 (pyrimidine ring) | ~1.34 Å |

| Bond Length | C5-C10 (carboxylate C=O) | ~1.21 Å |

| Bond Length | C2-N(Me)2 | ~1.36 Å |

| Bond Angle | C2-N1-C6 | ~115.5° |

| Bond Angle | N1-C2-N3 | ~126.0° |

| Dihedral Angle | C4-C5-C(O)-O | ~178° (near planar) |

Electronic structure analysis focuses on the distribution and energy of electrons within the molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.8 eV |

| ΔE (Gap) | ELUMO - EHOMO | 4.7 eV |

DFT calculations are a reliable method for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. scielo.org.mxresearchgate.net

Vibrational Spectroscopy (FT-IR): Theoretical calculations can determine the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These frequencies correlate with the absorption peaks in an experimental Infrared (IR) spectrum. For this compound, key predicted vibrations would include the C=O stretching of the carboxylate group, C-N stretching of the dimethylamino group, and various C=C and C=N stretching modes within the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. researchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a predicted NMR spectrum that is invaluable for interpreting experimental results and assigning specific signals to the correct atoms in the molecule.

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, the orientations of the dimethylamino and methyl carboxylate substituents relative to the pyrimidine ring are of primary interest. DFT calculations can be used to determine the relative energies of different conformers. Studies on similar dimethylamino-pyrimidine derivatives show that steric hindrance can cause the dimethylamino group to twist out of the plane of the aromatic ring. rsc.org By calculating the rotational energy barrier, the most stable (lowest energy) conformation can be identified, which is crucial for understanding the molecule's shape and how it interacts with other molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for analyzing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for a comprehensive exploration of the molecule's conformational space in a simulated environment, such as in a solvent. researcher.lifenih.gov

For this compound, an MD simulation would reveal the flexibility of the molecule, including the rotation of the methyl and dimethylamino groups and the puckering of the ring system if it were non-aromatic. These simulations help to understand the stability of different conformers at various temperatures and the transitions between them, providing a more realistic picture of the molecule's behavior in solution. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental energies calculated by DFT, particularly the HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to quantify the molecule's reactivity. ajchem-a.com These global reactivity indices help predict how the molecule will behave in a chemical reaction. tandfonline.com

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S=1/η), indicating how easily the molecule's electron cloud can be polarized.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, visually identifying the electron-rich and electron-poor regions. scielo.org.mx Red areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this molecule, the oxygen atoms of the carboxylate group would be expected to be regions of high negative potential.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | Electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer. |

| Electrophilicity (ω) | χ2/(2η) | Propensity to act as an electrophile. |

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, researchers can model the entire reaction pathway from reactants to products. chemrxiv.org This involves identifying and characterizing the structures and energies of all intermediates and, most importantly, the transition states.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. chemrxiv.org DFT calculations can locate the geometry of the transition state and determine its energy. This allows for the calculation of the activation energy (Ea), a key factor that governs the rate of the reaction. For this compound, this methodology could be applied to study its synthesis, hydrolysis, or other functional group transformations, providing a detailed, molecular-level understanding of the reaction mechanism.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The crystal structure of this compound is stabilized by a network of intermolecular interactions, which have been elucidated through single-crystal X-ray diffraction and subsequent computational analysis. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these non-covalent interactions within the crystal lattice.

A detailed breakdown of the intermolecular contacts is provided by the 2D fingerprint plots derived from the Hirshfeld surface. These plots quantify the percentage contribution of different types of interactions to the total surface area.

Table 1: Percentage Contributions of Intermolecular Contacts for this compound

| Interaction Type | Contribution (%) |

| H···H | 45.8 |

| C···H/H···C | 18.7 |

| O···H/H···O | 13.5 |

| N···H/H···N | 9.3 |

| C···C | 4.2 |

| N···C/C···N | 3.1 |

| O···C/C···O | 2.7 |

| N···O/O···N | 1.5 |

| O···O | 1.2 |

The data indicates that van der Waals interactions, represented by the high percentage of H···H contacts, are the most dominant, which is common for organic molecules.

The C–H···O hydrogen bonds are particularly noteworthy. In the crystal structure, the methyl group of the ester (C8) acts as a donor to the pyrimidine nitrogen atom (N1) of an adjacent molecule, forming a C8–H8A···N1 hydrogen bond. Additionally, a methyl group of the dimethylamino moiety (C2) donates a hydrogen atom to the carbonyl oxygen (O1) of a neighboring molecule, resulting in a C2–H2B···O1 interaction. These interactions create a chain of molecules along the crystallographic b-axis.

Further analysis of the crystal packing reveals π-π stacking interactions between the pyrimidine rings of adjacent molecules, contributing to the stability of the three-dimensional supramolecular architecture. The C···C contacts, accounting for 4.2% of the Hirshfeld surface, are indicative of these stacking interactions.

Derivatization and Chemical Modification Strategies

Functional Group Transformations on the Pyrimidine (B1678525) Core

The pyrimidine core of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate is adorned with functional groups that act as handles for a variety of chemical transformations. The ester, the dimethylamino group, and the C-4/C-6 positions of the ring are all sites for potential modification.

The methyl ester at the C-5 position is a primary site for functional group interconversion. Two of the most common and useful transformations are hydrolysis to the corresponding carboxylic acid and amidation.

Hydrolysis: The ester can be readily hydrolyzed under basic conditions, such as treatment with sodium hydroxide (B78521) in an aqueous or alcoholic solvent, to yield 2-(Dimethylamino)pyrimidine-5-carboxylic acid. ekb.egscbt.com This carboxylic acid is a key intermediate, serving as a precursor for further reactions, including amide bond formation and decarboxylation. The conditions for hydrolysis must be carefully controlled, as some substituted pyrimidine-5-carboxylic acid esters have been reported to undergo rearrangement or recyclization upon treatment with alkali. ekb.eg

Amidation: The ester can be converted directly to a primary, secondary, or tertiary amide. This can be achieved by direct aminolysis with ammonia (B1221849) or a suitable amine, often at elevated temperatures. Alternatively, a more controlled, two-step procedure involves first hydrolyzing the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or by converting the acid to an acyl chloride. This method provides access to a wide array of pyrimidine-5-carboxamides, which are prevalent motifs in pharmacologically active molecules.

| Transformation | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | NaOH, H₂O/EtOH | 2-(Dimethylamino)pyrimidine-5-carboxylic acid | ekb.egscbt.com |

| Amidation (via acid) | 1. NaOH, H₂O 2. Amine, Coupling Agent (e.g., WSC·HCl, HOBt) | 2-(Dimethylamino)pyrimidine-5-carboxamide derivative | rsc.org |

| Direct Amidation | Amine, Lewis Acid Catalyst (e.g., FeCl₃), 80 °C | 2-(Dimethylamino)pyrimidine-5-carboxamide derivative | researchgate.net |

The 2-(dimethylamino) group is a strong electron-donating group that influences the reactivity of the pyrimidine ring. While it is generally stable, the exocyclic nitrogen atom can participate in specific reactions. Analogous to the well-studied 4-(dimethylamino)pyridine (DMAP), the nitrogen of the dimethylamino group is nucleophilic, though less so than the ring nitrogens in this specific pyrimidine system due to resonance delocalization into the ring. acs.orgrsc.org

Reactions such as quaternization with alkyl halides are plausible, although they may occur preferentially at one of the more nucleophilic ring nitrogens. The conditions required for such reactions would need to be carefully optimized to achieve selectivity. Additionally, under strong oxidative conditions, N-demethylation or N-oxide formation could potentially occur. However, literature specifically detailing these transformations on this compound is not extensive, suggesting that modifications at other sites are more commonly pursued.

The C-4 and C-6 positions of the pyrimidine ring are electron-deficient, a characteristic enhanced by the two ring nitrogen atoms. This makes them susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present. The 2-(dimethylamino) group donates electron density into the ring, which can moderate this effect, but the primary driver for substitution at these positions is the inherent electronic nature of the diazine ring. echemi.com

A common strategy involves the initial conversion of the C-4 or C-6 hydrogen to a better leaving group, such as a halogen (e.g., chlorine). This can be achieved through reagents like phosphorus oxychloride (POCl₃) if a neighboring oxo group is present, or via other specific halogenation methods. The resulting 4-chloro or 6-chloro pyrimidine derivative becomes a versatile intermediate for introducing a wide range of substituents. Nucleophiles such as amines, alkoxides, and thiolates can readily displace the chloride to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. rsc.org Research on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has shown that various nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide, effectively substitute the 4-chloro group. rsc.org

| Precursor | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 4-Chloro-pyrimidine-5-carboxylate | Dimethylamine | 4-(Dimethylamino)pyrimidine-5-carboxylate | rsc.org |

| 4-Chloro-pyrimidine-5-carboxylate | Sodium Phenoxide | 4-Phenoxypyrimidine-5-carboxylate | rsc.org |

| 4-Chloro-pyrimidine-5-carboxylate | Sodium Thiophenoxide | 4-(Phenylthio)pyrimidine-5-carboxylate | rsc.org |

| 4-Chloro-pyrimidine-5-carboxylate | Potassium Fluoride | 4-Fluoropyrimidine-5-carboxylate | rsc.org |

Formation of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of annulated, or fused, heterocyclic systems. derpharmachemica.com These reactions typically involve building a new ring onto the existing pyrimidine core by utilizing the ester at C-5 and a reactive group at an adjacent position, usually C-4. This approach leads to the formation of bicyclic systems like pyridopyrimidines, pyrazolopyrimidines, and thiazolopyrimidines, which are scaffolds of significant interest in medicinal chemistry. derpharmachemica.comnih.gov

The pyrido[4,3-d]pyrimidine (B1258125) skeleton is found in a number of biologically active molecules. mdpi.commdpi.com The synthesis of this ring system from a pyrimidine-5-carboxylate precursor generally involves the construction of the pyridine (B92270) ring. A common strategy is the Gould-Jacobs reaction or a related cyclization.

This process would begin with the introduction of a reactive substituent at the C-4 position of the pyrimidine ring, for example, an amino group. The resulting 4-aminopyrimidine-5-carboxylate can then be reacted with a three-carbon synthon, such as diethyl malonate or a derivative, which undergoes condensation and subsequent thermal cyclization to form the pyridone ring fused to the pyrimidine core. This creates the characteristic pyrido[4,3-d]pyrimidin-4-one structure. Further chemical modifications can then be carried out on the newly formed ring.

| Step | Reaction Type | Key Intermediate | Resulting Fused System | Reference for Strategy |

|---|---|---|---|---|

| 1 | Introduction of a nucleophilic group at C-4 (e.g., -NH₂) | 4-Amino-2-(dimethylamino)pyrimidine-5-carboxylate | - | nih.govmdpi.com |

| 2 | Condensation with a C3 synthon (e.g., diethyl malonate) | N-(5-Carboxylate-pyrimidin-4-yl)aminomethylenemalonate | - | nih.govmdpi.com |

| 3 | Thermal Cyclization (Gould-Jacobs type) | - | Pyrido[4,3-d]pyrimidin-4-one derivative | nih.govmdpi.com |

The versatility of the pyrimidine-5-carboxylate scaffold allows for the synthesis of a wide variety of other fused heterocyclic systems. The specific ring system formed depends on the reagents and reaction conditions employed.

Pyrazolo[3,4-d]pyrimidines: This system, an isomer of purine, is of great interest in drug discovery. ekb.egnih.gov A synthetic route can be envisioned starting from the title compound by first converting the C-5 ester to a hydrazide. Subsequent introduction of a suitable leaving group at C-4, followed by intramolecular cyclization, would yield a pyrazolo[3,4-d]pyrimidinone. Alternatively, reaction of a 4-chloro-pyrimidine-5-carboxylate with hydrazine (B178648) would lead to a 4-hydrazinyl intermediate, which can be cyclized with reagents like orthoesters to form the pyrazole (B372694) ring. nih.gov

Thiazolo[4,5-d] and Thiazolo[5,4-d]pyrimidines: These sulfur-containing heterocycles also possess diverse biological activities. mdpi.comresearchgate.net The construction of a thiazole (B1198619) ring fused to the pyrimidine core often starts with the introduction of amino and thio functionalities onto adjacent positions of the pyrimidine ring. For example, a 4-amino-5-carboxamide derivative could be treated with a thionating agent like Lawesson's reagent, followed by an oxidative cyclization to form a thiazolo[4,5-d]pyrimidine. Another approach involves reacting a 4,5-diaminopyrimidine (B145471) with carbon disulfide or a related reagent.

| Target System | Key Precursor from Pyrimidine-5-carboxylate | Typical Cyclization Reagent(s) | Reference for Strategy |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 4-Hydrazinyl-pyrimidine-5-carboxylate | Triethyl orthoformate, Formamide | ekb.egnih.gov |

| Thiazolo[4,5-d]pyrimidine | 4-Amino-5-thiocarboxamidopyrimidine | Oxidative cyclization (e.g., Br₂) | mdpi.comresearchgate.net |

| Thiazolo[5,4-d]pyrimidine | 5-Amino-4-thiopyrimidine derivative | α-Haloketone or α-haloacid | tandfonline.comnih.gov |

Application in Library Synthesis and Diversity-Oriented Synthesis

This compound and its structural analogs serve as valuable scaffolds in the generation of chemical libraries for drug discovery and agrochemical research. The pyrimidine core is a "privileged" structure in medicinal chemistry, and its functionalization allows for the creation of a multitude of diverse molecules. Diversity-oriented synthesis (DOS) strategies, in particular, leverage the pyrimidine framework to rapidly generate collections of structurally complex and varied compounds from simple, commercially available starting materials.

A notable example of this approach involves a step-economical diversity-oriented synthesis of a library of pyrimidine-N-heterocycle hybrids. nih.gov In this strategy, a 4,6-dimethoxypyrimidine (B185312) core was incorporated into nine different types of N-heterocycles, resulting in the synthesis of 34 structurally diverse compounds in a two-step process. nih.gov This method highlights the utility of the pyrimidine scaffold in constructing libraries with significant structural diversity, which is crucial for the discovery of novel bioactive agents. nih.gov The synthesized library of pyrimidine–N-heterocycle hybrids underwent in vivo biological screening, which identified several derivatives with significant potential as herbicidal agents. nih.gov

The synthesis of these hybrid molecules was achieved through a two-step reaction sequence. The first step involved the reaction of various N-heterocycles with a suitable reagent, followed by a subsequent reaction of the intermediate products with 4,6-dimethoxy-2-(methylsulfonyl) pyrimidine. nih.gov This second step, a nucleophilic aromatic substitution (SNAr) reaction, afforded the desired pyrimidine–N-heterocycle hybrids in modest to excellent yields, ranging from 39% to 98%. nih.gov The ability to construct a diverse array of these hybrids simply by altering the N-heterocyclic component in the initial step underscores the diversity-oriented nature of this synthetic protocol. nih.gov

The following interactive data table summarizes the synthesis of a selection of pyrimidine-N-heterocycle hybrids, demonstrating the variety of N-heterocycles that can be coupled with the pyrimidine core and the corresponding yields.

Table 1: Synthesis of Pyrimidine-N-heterocycle Hybrids

| Entry | N-heterocycle | Product | Yield (%) |

|---|---|---|---|

| 1 | Imidazole | Pyrimidine-imidazole hybrid | 39 |

| 2 | Pyrazole | Pyrimidine-pyrazole hybrid | 87 |

| 3 | 1,2,3-Triazole | Pyrimidine-1,2,3-triazole hybrid | 89 |

| 4 | Indoline | Pyrimidine-indoline hybrid | - |

| 5 | Benzimidazole | Pyrimidine-benzimidazole hybrid | - |

| 6 | Indazole | Pyrimidine-indazole hybrid | - |

| 7 | Benzotriazole | Pyrimidine-benzotriazole hybrid | - |

This approach not only demonstrates the effective and practical nature of this new methodology but also resulted in the discovery of a novel class of herbicidal agents, with pyrimidine–tetrahydrocarbazole hybrids showing particular promise. nih.gov The successful construction of this DOS library underscores the value of pyrimidine derivatives in generating structurally diverse compound collections for the identification of new lead compounds in discovery programs. nih.gov

Applications in Chemical Research Excluding Clinical/biological

Building Block in Complex Organic Synthesis

The pyrimidine-5-carboxylate framework is a valuable scaffold in organic synthesis for constructing more complex molecules. General methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters have been developed, underscoring their importance as intermediates for a wide array of chemical products. cymitquimica.com The ester and dimethylamino groups on the pyrimidine (B1678525) ring of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate can be chemically modified, allowing for its integration into larger, more elaborate molecular architectures.

The carboxylic ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. This versatility is demonstrated in the synthesis of fungicidal carboxamides from the related compound, 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid, where the carboxylic acid is a key handle for elaboration. The pyrimidine ring itself can participate in various organic reactions, making it a foundational unit for diverse molecular designs. For instance, the general class of pyrimidine-5-carboxylic acid derivatives serves as starting materials in polymer-assisted synthesis to create libraries of novel compounds. sigmaaldrich.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Methyl Ester | Saponification | 2-(dimethylamino)pyrimidine-5-carboxylic acid |

| Methyl Ester | Aminolysis | 2-(dimethylamino)pyrimidine-5-carboxamide |

| Pyrimidine Ring | Halogenation | Halogenated pyrimidine derivative |

| Dimethylamino Group | Oxidation | N-oxide derivative |

Precursor for Advanced Materials and Catalysts

The structural features of this compound make it a potential candidate as a precursor for advanced materials. Specifically, pyrimidine derivatives containing carboxylate groups are known to act as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures, constructed from metal ions or clusters coordinated to organic ligands.

For example, pyrimidine-4,6-dicarboxylate has been successfully used to synthesize a three-dimensional lead(II)-based MOF with a novel topology and luminescent properties. sigmaaldrich.com The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group in this compound can act as coordination sites for metal ions, suggesting its suitability for creating new MOFs or coordination polymers. These materials are of high interest for applications in gas storage, separation, and catalysis.

Ligand Design and Coordination Chemistry

In the field of coordination chemistry, molecules that can bind to metal ions are known as ligands. The structure of this compound contains multiple potential donor atoms—the two nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group—making it an excellent candidate for ligand design.

The use of pyrimidine-carboxylate ligands is well-established in the construction of coordination polymers. For instance, pyrimidine-2-carboxylate (B12357736) has been employed to synthesize two-dimensional coordination polymers with lanthanide ions, which exhibit interesting magnetic and luminescent properties. The specific positioning of the nitrogen and oxygen atoms in this compound could allow it to act as a chelating or bridging ligand, leading to the formation of stable and structurally diverse metal complexes. The electronic properties of the ligand, and consequently the resulting metal complex, can be fine-tuned by the presence of the electron-donating dimethylamino group.

Table 2: Potential Coordination Sites of this compound

| Atom/Group | Type of Donor | Potential Coordination Mode |

| Pyrimidine Nitrogens | N-donor | Monodentate or Bridging |

| Carboxylate Oxygens | O-donor | Monodentate, Bidentate Chelate, or Bridging |

Analytical Reagent Development

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes

The synthesis of 2,5-disubstituted pyrimidines is well-established, often involving the condensation of a three-carbon bifunctional component with an amidine derivative. bu.edu.eg One general method for producing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.org While effective, future research could focus on developing more atom-economical, environmentally benign, and efficient synthetic strategies.

Future avenues for synthetic development include:

Catalytic Approaches: Investigating transition-metal-catalyzed cross-coupling reactions to construct the pyrimidine (B1678525) ring or introduce the substituents. This could offer milder reaction conditions and broader substrate scope compared to classical condensation methods.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, improved safety for exothermic reactions, and easier scalability.

Green Chemistry Principles: Future synthetic designs should aim to reduce waste, avoid hazardous solvents, and utilize renewable starting materials where possible. Research into one-pot, multi-component reactions starting from simple precursors would be a significant advancement.

Polymer-Assisted Synthesis: Exploring solid-phase or polymer-assisted synthesis, similar to methods developed for other pyrimidine carboxylates, could facilitate purification and the creation of compound libraries for screening purposes. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Cross-Coupling | Milder conditions, functional group tolerance, novel bond formations. | Development of novel palladium, copper, or nickel catalyst systems. |

| Continuous Flow Synthesis | Enhanced safety, scalability, process control, and purity. | Reactor design, optimization of flow parameters, and integration with purification. |

| Multi-Component Reactions | High atom economy, reduced steps, operational simplicity. | Discovery of new reaction pathways combining three or more starting materials. |

| Polymer-Assisted Synthesis | Simplified purification, potential for automation and library synthesis. | Development of suitable solid supports and cleavage strategies. researchgate.net |

Exploration of Undiscovered Reactivity Patterns

The electronic properties of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate are dictated by the interplay between the electron-donating amino group and the electron-withdrawing ester. This unique substitution pattern suggests several avenues for exploring its reactivity that remain uncharted.

Key areas for future investigation include:

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient, making electrophilic substitution difficult. However, the powerful activating effect of the 2-dimethylamino group may enable reactions such as nitration or halogenation at the C4 or C6 positions. growingscience.com The regioselectivity of such reactions would be a key point of study.

Nucleophilic Aromatic Substitution (SNAr): While the compound itself is not primed for SNAr, converting the ester to a different functional group or introducing a leaving group elsewhere on the ring could open up pathways for nucleophilic substitution, a common reaction in pyrimidine chemistry. researchgate.net

Functional Group Interconversion: The ester functionality is a versatile handle for further chemical modification. Future studies could explore its conversion to amides, hydrazides, carboxylic acids, or alcohols, each yielding a new class of derivatives with distinct properties and potential applications. For instance, hydrolysis to the corresponding carboxylic acid would provide a key intermediate. scbt.com

Metal-Catalyzed Cross-Coupling: If a halogen were to be introduced onto the pyrimidine ring, it would serve as a point for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide array of substituents and the synthesis of complex molecules.

| Reaction Type | Target Position(s) | Potential Outcome | Research Question |

| Nitration | C4 / C6 | Introduction of a nitro group. | Can the activating dimethylamino group overcome the ring's deactivation? What is the regioselectivity? |

| Halogenation | C4 / C6 | Introduction of Br, Cl, or I. | Which halogenating agents are effective? Can conditions be controlled to achieve mono-substitution? |

| Hydrolysis | C5-Ester | Conversion of the ester to a carboxylic acid. scbt.com | Optimization of hydrolysis conditions to avoid ring degradation. |

| Amination | C5-Ester | Formation of various amides. | Screening of amine nucleophiles and coupling agents for efficient conversion. |

Advanced Computational Predictions and Experimental Validation

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before engaging in extensive lab work. For this compound, a synergistic approach combining theoretical calculations with experimental validation could accelerate discovery.

Future research should leverage computational methods such as:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties. jchemrev.comjchemrev.com This includes optimizing the molecule's 3D geometry, calculating bond lengths and angles, and predicting spectroscopic data (NMR, IR, UV-Vis) to compare with experimental findings. jchemrev.com

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and visualizing the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding the design of targeted reactions.

Reaction Pathway Modeling: Theoretical modeling of potential reaction mechanisms can help predict transition state energies and activation barriers, allowing researchers to assess the feasibility of a proposed synthetic step or reactivity pattern before attempting it in the lab. rsc.org

| Computational Method | Predicted Property/Insight | Significance for Research |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles. jchemrev.com | Provides the most stable 3D structure; foundational for other calculations. |

| TD-DFT | Simulated UV-Vis absorption spectra. jchemrev.com | Aids in the interpretation of experimental spectroscopic data. |

| FMO Analysis (HOMO/LUMO) | Electron distribution, energy gap. | Predicts sites of electrophilic/nucleophilic attack and kinetic stability. |

| MEP Mapping | Maps of electron-rich and electron-poor regions. | Visualizes reactive sites and intermolecular interaction points. |